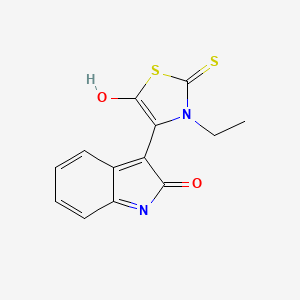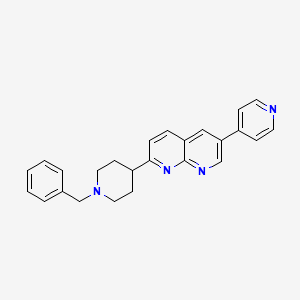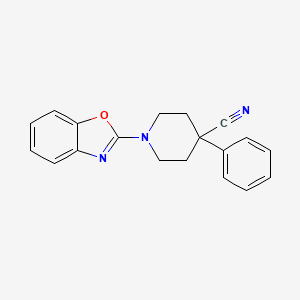
(3E)-3-(3-ethyl-5-oxo-2-thioxo-1,3-thiazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4E)-3-ethyl-5-oxo-2-sulfanylidene-1,3-thiazolidin-4-ylidene]-2,3-dihydro-1H-indol-2-one is a complex organic compound featuring a thiazolidine ring fused with an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4E)-3-ethyl-5-oxo-2-sulfanylidene-1,3-thiazolidin-4-ylidene]-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common method includes the reaction of primary amines, aldehydes, and mercaptoacetic acid in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . This one-pot multicomponent reaction (MCR) is advantageous due to its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and product yield. The use of green chemistry principles, such as atom economy and cleaner reaction profiles, is also emphasized to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-[(4E)-3-ethyl-5-oxo-2-sulfanylidene-1,3-thiazolidin-4-ylidene]-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Aplicaciones Científicas De Investigación
3-[(4E)-3-ethyl-5-oxo-2-sulfanylidene-1,3-thiazolidin-4-ylidene]-2,3-dihydro-1H-indol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism by which 3-[(4E)-3-ethyl-5-oxo-2-sulfanylidene-1,3-thiazolidin-4-ylidene]-2,3-dihydro-1H-indol-2-one exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidin-4-one derivatives: These compounds share the thiazolidine ring structure and exhibit similar biological activities.
Indole derivatives: Compounds containing the indole moiety, known for their pharmacological properties.
Uniqueness
What sets 3-[(4E)-3-ethyl-5-oxo-2-sulfanylidene-1,3-thiazolidin-4-ylidene]-2,3-dihydro-1H-indol-2-one apart is the combination of the thiazolidine and indole rings, which imparts unique chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H10N2O2S2 |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
3-(3-ethyl-5-hydroxy-2-sulfanylidene-1,3-thiazol-4-yl)indol-2-one |
InChI |
InChI=1S/C13H10N2O2S2/c1-2-15-10(12(17)19-13(15)18)9-7-5-3-4-6-8(7)14-11(9)16/h3-6,17H,2H2,1H3 |
Clave InChI |
OHOKVPVNBCUZDK-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(SC1=S)O)C2=C3C=CC=CC3=NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}-6-(pyridin-4-yl)-1,8-naphthyridine](/img/structure/B15119381.png)

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B15119388.png)
![N-[(2-methoxyphenyl)methyl]-3-methylquinoxalin-2-amine](/img/structure/B15119397.png)
![5-(4-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B15119408.png)
![3-Tert-butyl-8-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15119414.png)
![3-[11-(4-Fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-(4-methylpiperidin-1-yl)propan-1-one](/img/structure/B15119418.png)
![1-[(2,5-Difluorophenyl)methyl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B15119427.png)
![1-(Diphenylmethyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea](/img/structure/B15119431.png)
![ethyl 4-{4-[2-(1H-imidazol-1-yl)ethyl]piperazin-1-yl}-4-oxobutanoate](/img/structure/B15119432.png)
![2-{[8-(Trifluoromethyl)-2H-[1,3]dioxolo[4,5-G]quinolin-6-YL]sulfanyl}acetamide](/img/structure/B15119440.png)
![1-[(3-Methylphenyl)methyl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B15119444.png)
![4-Methyl-2-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B15119449.png)

